2-Heptadecyl-3H-pyrazolo(1,5-a)benzimidazole-6-sulphonic acid
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Overview
Description
2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid is a complex organic compound with the molecular formula C26H41N3O3S and a molecular weight of 475.699 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-a]benzimidazole core with a heptadecyl chain and a sulfonic acid group. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]benzimidazole core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The heptadecyl chain is then introduced through alkylation reactions, and the sulfonic acid group is added via sulfonation reactions .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply to its large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]benzimidazole compounds .
Scientific Research Applications
2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The heptadecyl chain may enhance the compound’s ability to interact with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]benzimidazole derivatives with different substituents, such as:
- 2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid
- 2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-phosphonic acid
Properties
CAS No. |
24939-67-1 |
---|---|
Molecular Formula |
C26H41N3O3S |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid |
InChI |
InChI=1S/C26H41N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-26-27-24-21-23(33(30,31)32)18-19-25(24)29(26)28-22/h18-19,21H,2-17,20H2,1H3,(H,30,31,32) |
InChI Key |
PPVCZORCMVDSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN2C(=NC3=C2C=CC(=C3)S(=O)(=O)O)C1 |
Origin of Product |
United States |
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